6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is a chemical compound known for its chemiluminescent properties. It is often used as a probe in various biochemical and medical research applications due to its ability to react with superoxide anions and singlet oxygen, producing a detectable light signal .
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride involves several steps. One common method includes the reaction of 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoic acid to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with superoxide anions (O2-) or singlet oxygen (1O2) to produce chemiluminescence.
Reduction: Can be reduced under specific conditions, although this is less commonly studied.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a chemiluminescent probe for detecting superoxide anions and singlet oxygen.
Biology: Used to study the function of leukocytes and other cells that produce reactive oxygen species.
Medicine: Employed in diagnostic assays to detect oxidative stress and related conditions.
Industry: Utilized in the development of sensitive detection methods for various biochemical analytes.
Mechanism of Action
The compound exerts its effects through a chemiluminescent reaction with superoxide anions or singlet oxygen. When it reacts with these reactive oxygen species, it forms an intermediate that decomposes to emit light. This light emission can be detected and quantified, making it a valuable tool for studying oxidative processes and cellular functions .
Comparison with Similar Compounds
Similar compounds include other chemiluminescent probes like luminol and lucigenin. 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is unique due to its high sensitivity and specificity for superoxide anions and singlet oxygen . This makes it particularly useful in applications where precise detection of these reactive oxygen species is required.
Similar Compounds
- Luminol
- Lucigenin
- Isoluminol
Properties
Molecular Formula |
C14H20ClN3O2 |
---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-6,9,12-13,15-16H,7-8H2,1-2H3;1H |
InChI Key |
DVBNLQWXRRGXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2CC(NCC2N1)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.